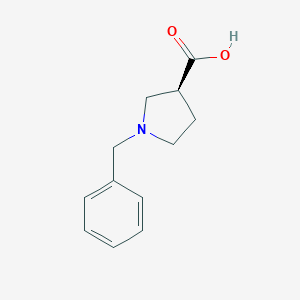

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(3S)-1-benzylpyrrolidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-6-7-13(9-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLRDUQNUBMAYDS-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1C(=O)O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363855 | |

| Record name | (3S)-1-Benzylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161659-80-9 | |

| Record name | (3S)-1-Benzylpyrrolidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Analysis of (S)-1-Benzyl-pyrrolidine-3-carboxylic acid

Foreword for the Modern Researcher

In the landscape of contemporary drug discovery and development, the demand for enantiomerically pure chiral building blocks is paramount. (S)-1-Benzyl-pyrrolidine-3-carboxylic acid stands as a significant scaffold in medicinal chemistry, frequently utilized in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[1] Its rigid, chiral pyrrolidine core, combined with the synthetic versatility of the carboxylic acid and the N-benzyl group, makes it a highly valuable intermediate. A comprehensive understanding of its structure is not merely an academic exercise but a critical necessity for ensuring the quality, efficacy, and safety of the resulting pharmaceutical compounds.

This technical guide eschews a rigid, templated approach. Instead, it is structured to provide a holistic and in-depth understanding of the analytical methodologies required to fully characterize this compound. We will delve into the "why" behind the choice of each technique, providing not just protocols, but the scientific rationale that underpins them. This document is intended for researchers, scientists, and drug development professionals who require a thorough and practical guide to the structural elucidation of this important molecule.

Core Molecular and Physicochemical Profile

A foundational understanding of a molecule begins with its basic physicochemical properties. These data points are the first step in its identification and are crucial for the design of subsequent analytical experiments.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₅NO₂ | [2] |

| Molecular Weight | 205.25 g/mol | [2] |

| CAS Number | 161659-80-9 | |

| Appearance | White to yellowish solid | |

| Melting Point | 79-83 °C | |

| Chirality | (S)-enantiomer |

The stereochemistry at the C3 position is a critical feature of this molecule, as the biological activity of its derivatives is often highly dependent on the specific enantiomer used.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Blueprint

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of each nucleus, and the connectivity between them.

Rationale for NMR Analysis

For this compound, NMR is indispensable for:

-

Confirming the presence and connectivity of the pyrrolidine ring, the benzyl group, and the carboxylic acid.

-

Assigning the specific protons and carbons in the molecule.

-

Providing insights into the conformation of the five-membered pyrrolidine ring.[3][4][5]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or D₂O) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm) if using a non-aqueous solvent like CDCl₃.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 400 MHz or higher for optimal resolution.

-

2D NMR (Optional but Recommended): Perform 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confidently assign proton-proton and proton-carbon correlations, respectively.

¹H NMR Spectral Interpretation (Predicted)

Structure with Proton Labeling:

(Self-generated image for illustrative purposes)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Hₐ (Aromatic) | 7.2-7.4 | Multiplet | 5H | Protons of the monosubstituted benzene ring. |

| Hᵦ (Benzylic CH₂) | ~3.6 | Singlet | 2H | Protons of the CH₂ group adjacent to the nitrogen and the phenyl ring. |

| H꜀ (Pyrrolidine CH) | 2.9-3.2 | Multiplet | 1H | Methine proton at the chiral center (C3), adjacent to the carboxylic acid. |

| Hₑ, Hբ (Pyrrolidine CH₂) | 2.5-3.0 | Multiplet | 4H | Diastereotopic protons on the pyrrolidine ring (C2 and C5). |

| Hₔ (Pyrrolidine CH₂) | 2.0-2.3 | Multiplet | 2H | Diastereotopic protons on the pyrrolidine ring (C4). |

| H₉ (Carboxylic Acid) | >10 | Broad Singlet | 1H | Acidic proton of the carboxylic acid, often broad and may exchange with D₂O. |

¹³C NMR Spectral Interpretation (Predicted)

| Carbon Label | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxylic Acid) | 175-185 | Carbonyl carbon of the carboxylic acid. |

| C (Aromatic Quaternary) | 138-140 | Quaternary carbon of the benzene ring attached to the benzylic CH₂. |

| CH (Aromatic) | 127-130 | Aromatic carbons of the benzene ring. |

| CH₂ (Benzylic) | ~60 | Benzylic carbon adjacent to the nitrogen. |

| CH₂ (Pyrrolidine C2, C5) | 50-58 | Pyrrolidine carbons adjacent to the nitrogen. |

| CH (Pyrrolidine C3) | 40-45 | Chiral carbon bearing the carboxylic acid group. |

| CH₂ (Pyrrolidine C4) | 30-35 | Pyrrolidine carbon at the 4-position. |

Mass Spectrometry (MS): Unveiling the Molecular Mass and Fragmentation

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and gaining structural information through its fragmentation pattern.

Rationale for Mass Spectrometry

-

Molecular Weight Confirmation: Provides the exact mass of the molecule, confirming its elemental composition when high-resolution MS (HRMS) is used.

-

Structural Clues from Fragmentation: The way the molecule breaks apart upon ionization provides a "fingerprint" that can be used to deduce its structure. For cyclic amines, characteristic fragmentation patterns are observed.[6][7]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (if the compound is sufficiently volatile and thermally stable).

-

Ionization: The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrum and Fragmentation

-

Molecular Ion (M⁺•): A peak at m/z = 205, corresponding to the molecular weight of the compound, is expected. For amines, the molecular ion peak is often observable.[6]

-

Loss of Carboxyl Radical (m/z = 160): A significant fragment resulting from the loss of the •COOH group (45 Da).

-

Tropylium Cation (m/z = 91): A very common and stable fragment in compounds containing a benzyl group, formed by cleavage of the C-N bond and rearrangement.

-

Alpha-Cleavage: Cleavage of the bonds adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines.[8] This can lead to ring-opening and subsequent fragmentation, producing a series of smaller ions.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Rationale for IR Spectroscopy

For this compound, IR spectroscopy is used to confirm the presence of:

-

The carboxylic acid O-H bond.

-

The carbonyl (C=O) group.

-

C-H bonds (aromatic and aliphatic).

-

The C-N bond.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Data Acquisition: The IR spectrum is recorded, typically over the range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum.

Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance | Rationale |

| O-H (Carboxylic Acid) | 2500-3300 | Very broad | Characteristic of hydrogen-bonded O-H stretching in a carboxylic acid dimer.[9] |

| C-H (Aromatic) | 3000-3100 | Sharp | Stretching vibrations of C-H bonds on the benzene ring. |

| C-H (Aliphatic) | 2850-2960 | Sharp | Stretching vibrations of C-H bonds in the pyrrolidine and benzylic groups. |

| C=O (Carbonyl) | 1700-1730 | Strong, sharp | Carbonyl stretch of the carboxylic acid.[9] |

| C-N (Amine) | 1020-1250 | Medium | C-N stretching vibration. |

| O-H Bend | 900-960 | Broad | Out-of-plane bending of the carboxylic acid O-H group, a diagnostically useful peak.[9] |

Chiral High-Performance Liquid Chromatography (HPLC): Assessing Enantiomeric Purity

Given that this compound is a chiral molecule, it is essential to determine its enantiomeric purity. Chiral HPLC is the gold standard for this analysis.

Rationale for Chiral HPLC

-

Enantiomeric Separation: To separate and quantify the (S)- and (R)-enantiomers.

-

Quality Control: To ensure that the sample meets the required enantiomeric excess (e.e.) for its intended application.

Experimental Protocol: Direct Chiral HPLC

-

Column Selection: A chiral stationary phase (CSP) capable of separating underivatized amino acids is required. Macrocyclic glycopeptide-based columns (e.g., Astec CHIROBIOTIC® T) are often effective for this class of compounds.[1][10]

-

Mobile Phase: A typical mobile phase would consist of a mixture of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic or acetic acid) to control the ionization state of the analyte.

-

Sample Preparation: Dissolve the sample in the mobile phase at a known concentration.

-

Analysis: Inject the sample onto the HPLC system and monitor the elution of the enantiomers using a UV detector. The relative peak areas are used to calculate the enantiomeric excess.

Conclusion: An Integrated Approach to Structural Verification

The structural analysis of this compound is a multi-faceted process that relies on the synergistic application of several analytical techniques. While NMR spectroscopy provides the detailed framework of the molecule, mass spectrometry confirms its molecular weight and offers insights into its fragmentation. IR spectroscopy serves as a rapid check for the presence of key functional groups, and chiral HPLC is essential for verifying its stereochemical purity. Although a definitive X-ray crystal structure for this specific molecule is not widely published, the combined data from these spectroscopic and chromatographic methods provide an unambiguous confirmation of its identity and quality, ensuring its suitability for use in the demanding field of pharmaceutical development.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. NMR investigations of proline and its derivatives. 4-Proton magnetic resonance parameters and structure of acetyl-proline amide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scilit.com [scilit.com]

- 5. A NMR investigation of proline and its derivatives. II—Conformational implications of the 1H NMR spectrum of L-proline at different pH | Semantic Scholar [semanticscholar.org]

- 6. GCMS Section 6.15 [people.whitman.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

physicochemical properties of (S)-1-Benzyl-pyrrolidine-3-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of (S)-1-Benzyl-pyrrolidine-3-carboxylic Acid

Authored by: A Senior Application Scientist

Introduction

This compound is a chiral amino acid derivative that has garnered significant attention within the pharmaceutical and chemical research sectors. As a versatile chiral building block, its unique stereochemistry and structural features make it an invaluable intermediate in the synthesis of complex bioactive molecules.[1] This guide provides an in-depth exploration of its core physicochemical properties, analytical characterization, and practical applications, offering researchers, scientists, and drug development professionals a comprehensive technical resource. Its utility is particularly pronounced in the development of pharmaceuticals targeting the central nervous system (CNS) and in the field of asymmetric synthesis, where it serves to introduce chirality and modulate biological activity.[1][2]

Chemical Identity and Molecular Structure

Accurate identification is the cornerstone of all chemical research. This compound is unambiguously defined by the following identifiers:

-

IUPAC Name: (3S)-1-(phenylmethyl)pyrrolidine-3-carboxylic acid

-

CAS Number: 161659-80-9[3]

-

Synonyms: (S)-1-N-Benzyl-Beta-Proline, (3S)-1-Benzylpyrrolidine-3-carboxylic acid[3][5]

Molecular Structure:

Caption: 2D Structure of this compound.

Core Physicochemical Properties

The functional utility of a chemical entity in drug development and synthesis is dictated by its physical and chemical properties. A summary of these properties for this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₅NO₂ | [3][4] |

| Molar Mass | 205.25 g/mol | [3][4] |

| Appearance | White to yellowish solid | [3] |

| Melting Point | 79-83 °C | [3] |

| Boiling Point | 343.1 ± 35.0 °C (Predicted) | [3] |

| Density | 1.205 ± 0.06 g/cm³ (Predicted) | [3] |

| pKa | 3.83 ± 0.20 (Predicted) | [3] |

| Flash Point | 161.3 °C | [3] |

| Vapor Pressure | 2.76E-05 mmHg at 25°C | [3] |

| Refractive Index | 1.587 | [3] |

| Solubility | Readily soluble in common solvents | [3] |

| Storage Condition | 2-8°C, Sealed in dry environment | [3][6] |

Analytical Characterization: A Deeper Dive

The confirmation of structure and purity requires a multi-faceted analytical approach. The choice of techniques is driven by the need to probe specific functional groups and the overall molecular architecture.

Spectroscopic Analysis

Spectroscopy provides a non-destructive window into the molecular structure, offering fingerprint-level identification.

-

Infrared (IR) Spectroscopy: The IR spectrum of this molecule is dominated by the characteristic absorptions of the carboxylic acid group.

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, a hallmark of the hydrogen-bonded hydroxyl group in a carboxylic acid dimer.[7][8]

-

C=O Stretch: A strong, sharp peak typically appears between 1700-1725 cm⁻¹.[8] Its precise position can be influenced by conjugation and hydrogen bonding.[7]

-

C-O Stretch: An intense peak is expected between 1210-1320 cm⁻¹, corresponding to the carbon-oxygen single bond stretch.[7]

-

Aromatic C-H & C=C Stretches: Peaks corresponding to the benzyl group's aromatic C-H bonds (above 3000 cm⁻¹) and C=C ring stretches (approx. 1450-1600 cm⁻¹) will also be present.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed information about the carbon-hydrogen framework.

-

¹H NMR: Protons adjacent to the carbonyl group typically resonate around 2 δ.[9] The spectrum would show distinct signals for the benzylic protons (CH₂), the aromatic protons on the phenyl ring, and the aliphatic protons of the pyrrolidine ring. The carboxylic acid proton (COOH) would appear as a broad singlet at a downfield chemical shift (often >10 ppm).

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to appear in the 160-180 δ range.[9] The spectrum will also feature signals for the aromatic carbons of the benzyl group and the aliphatic carbons of the pyrrolidine ring.

-

-

Mass Spectrometry (MS): This technique confirms the molecular weight and can reveal structural information through fragmentation patterns. The molecular ion peak [M]+ corresponding to the molar mass of 205.25 would be expected.

Caption: General analytical workflow for compound characterization.

Synthesis, Applications, and Handling

Synthesis Overview

This compound can be synthesized through various routes. Common methods involve multi-step chemical transformations such as substitution, condensation, and hydrogenation reactions.[3] One cited approach involves the reduction of an O-nitrobenzoate of pyrrolidine carboxylic acid.[3] These synthetic pathways are crucial for producing the enantiomerically pure compound required for pharmaceutical applications.

Key Applications

The compound's value lies in its versatile applications across different scientific domains:

-

Pharmaceutical Development: It is a key intermediate in synthesizing pharmaceuticals, especially those targeting neurological disorders.[1][2] Its structure allows for the modulation of biological activity, making it a valuable component in drug design.[1]

-

Asymmetric Synthesis: As a chiral building block, it is instrumental in asymmetric synthesis, enabling the creation of enantiomerically pure compounds, which is critical for drug efficacy and safety.[1]

-

Biochemical Research: The compound is used in studies of protein interactions and enzyme activity, aiding in the elucidation of molecular-level biological mechanisms.[1]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chembk.com [chembk.com]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 192214-00-9|(S)-1-((Benzyloxy)carbonyl)pyrrolidine-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. echemi.com [echemi.com]

- 9. chem.libretexts.org [chem.libretexts.org]

(S)-1-Benzyl-pyrrolidine-3-carboxylic acid CAS number and safety data sheet

An In-Depth Technical Guide to (S)-1-Benzyl-pyrrolidine-3-carboxylic acid

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on this compound. It delves into its core properties, synthesis, applications, and critical safety protocols, providing actionable insights for laboratory and development settings.

Introduction: A Versatile Chiral Building Block

This compound is a chiral amino acid derivative recognized for its significant role as a versatile building block in the synthesis of bioactive molecules.[1] The pyrrolidine ring, a five-membered nitrogen heterocycle, is a prevalent scaffold in FDA-approved drugs, and its non-planar, sp³-rich structure is highly advantageous in drug design.[2][3] This specific compound combines the stereochemically defined pyrrolidine core with a benzyl protecting group, making it a stable and reactive intermediate for creating complex molecular architectures.[1][4]

Its primary value lies in asymmetric synthesis, where its inherent chirality is used to produce enantiomerically pure compounds, a critical requirement in modern pharmacology.[1] Consequently, it is frequently employed in the development of pharmaceuticals, particularly those targeting central nervous system (CNS) disorders and neurological conditions.[1][4]

Physicochemical Properties and Identification

A clear understanding of the compound's physical and chemical properties is fundamental for its effective use in synthesis and research.

| Property | Value | Source(s) |

| CAS Number | 161659-80-9 | [5] |

| Molecular Formula | C₁₂H₁₅NO₂ | [5] |

| Molecular Weight | 205.25 g/mol | |

| Appearance | White to yellowish solid | [5] |

| Melting Point | 79-83 °C | [5] |

| Solubility | Easily soluble in common organic solvents | [5] |

| InChI Key | RLRDUQNUBMAYDS-NSHDSACASA-N |

Core Applications in Drug Discovery and Development

The utility of this compound spans several key areas of pharmaceutical and chemical research.

-

Chiral Intermediate in Asymmetric Synthesis : The compound's defined stereochemistry makes it an invaluable starting material or chiral auxiliary.[1] It allows for the selective synthesis of a desired enantiomer, avoiding the complex separation of racemic mixtures and ensuring the final drug product has the intended therapeutic effect and safety profile.[1]

-

Scaffold for CNS-Targeting Agents : Pyrrolidine derivatives are widely explored for their potential to treat neurological and neurodegenerative diseases.[2][4] This compound serves as a key intermediate in the synthesis of novel therapeutic agents designed to modulate biological activity within the central nervous system.[1][4]

-

Pharmaceutical Development : It is a documented intermediate in the synthesis of various pharmaceuticals.[1] For instance, related pyrrolidine-3-carboxylic acid derivatives have been investigated as potent agonists for peroxisome proliferator-activated receptors (PPARs), which are therapeutic targets for metabolic disorders like type 2 diabetes.[2]

Synthesis Pathway Overview

This compound can be synthesized through various methods. A common conceptual approach involves the asymmetric hydrogenation of a pyrrole precursor. This process is chosen for its high efficiency and enantioselectivity, which are critical for producing the desired (S)-enantiomer.

Below is a generalized workflow illustrating a typical synthesis strategy.

Caption: Generalized workflow for asymmetric synthesis.

This process leverages a chiral catalyst to stereoselectively reduce the double bond in the pyrrole ring, yielding the enantiomerically pure product.[6] The choice of catalyst and reaction conditions (temperature, pressure) is critical to achieving high conversion and enantiomeric excess (ee).[6]

Safety Data Sheet (SDS) Analysis

Handling this compound requires adherence to established safety protocols. The following information is synthesized from typical safety data sheets for related chemical compounds, as a specific, universally available SDS for this exact CAS number was not retrieved in the search. General laboratory chemical safety procedures should always be followed.

Hazard Identification

-

May be harmful if swallowed.

-

May cause skin and serious eye irritation.[5]

-

May cause respiratory irritation.

First-Aid Measures

-

Eye Contact : Immediately rinse with plenty of water for at least 15 minutes.[5] Seek medical attention.[7]

-

Skin Contact : Wash off with soap and plenty of water.[5][7] If irritation persists, seek medical attention.

-

Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen. Consult a physician.[7]

-

Ingestion : Do NOT induce vomiting. Rinse mouth with water and consult a physician.[8]

Handling and Storage

-

Handling : Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[5] Use in a well-ventilated area, such as a chemical fume hood.[8] Avoid formation of dust and aerosols.

-

Storage : Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store at recommended temperatures (e.g., 0-8°C for long-term stability).[4] Avoid mixing with strong oxidizing agents and combustibles.[5]

Personal Protective Equipment (PPE)

Caption: Recommended Personal Protective Equipment (PPE).

Experimental Protocol: Amide Coupling Reaction

This section provides a representative, self-validating protocol for using this compound as a starting material in an amide coupling reaction, a common step in pharmaceutical synthesis.

Objective : To synthesize (S)-1-Benzyl-3-(pyrrolidin-1-ylcarbonyl)pyrrolidine.

Materials :

-

This compound

-

Pyrrolidine

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure :

-

Reaction Setup : To a dry round-bottom flask under an inert nitrogen atmosphere, add this compound (1.0 eq).

-

Dissolution : Dissolve the starting material in anhydrous DCM.

-

Activation : Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15 minutes. Causality: HATU is a peptide coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack. DIPEA is a non-nucleophilic base used to scavenge the HCl produced during the reaction.

-

Nucleophilic Addition : Add pyrrolidine (1.2 eq) dropwise to the reaction mixture.

-

Reaction Monitoring : Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours). Self-Validation: The disappearance of the starting material spot and the appearance of a new product spot on the TLC plate confirms the reaction is proceeding.

-

Workup :

-

Quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ and brine. Causality: The aqueous washes remove unreacted reagents, DIPEA salts, and other water-soluble impurities.

-

Dry the organic layer over anhydrous MgSO₄.

-

-

Purification :

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide product. Self-Validation: Characterization of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry will confirm its structure and purity.

-

Conclusion

This compound is a high-value chiral intermediate with significant applications in modern organic synthesis and drug discovery. Its stable, stereodefined structure provides a reliable platform for constructing complex, enantiomerically pure molecules, particularly for CNS-related therapeutic targets. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for leveraging its full potential in research and development environments.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Application of Bicyclic Pyrrolidine in Drug Development [bldpharm.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. US8344161B2 - Process for the preparation of pyrollidine-3-carboxylic acids - Google Patents [patents.google.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of (S)-1-Benzyl-pyrrolidine-3-carboxylic Acid in Modern Drug Discovery

An In-Depth Technical Guide to the Commercial Sourcing and Quality Verification of Enantiomerically Pure (S)-1-Benzyl-pyrrolidine-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, prized for its three-dimensional structure which allows for efficient exploration of pharmacophore space.[1][2] Unlike flat, aromatic systems, the non-planar nature of the saturated pyrrolidine ring provides an increased 3D coverage, a critical attribute in designing molecules with high target specificity and optimized pharmacokinetic profiles.[1][2] Within this class of compounds, this compound (CAS No. 161659-80-9) has emerged as a particularly valuable chiral building block.

Its enantiomerically pure (S)-configuration is crucial for creating stereochemically defined active pharmaceutical ingredients (APIs). This chiral integrity is paramount, as different enantiomers of a drug can exhibit widely varying pharmacological, pharmacokinetic, and toxicological properties.[3] this compound serves as a key intermediate in the synthesis of a range of bioactive molecules, especially those targeting central nervous system (CNS) disorders.[4][5] This guide provides a comprehensive overview of commercial suppliers, essential quality control protocols, and the synthetic context for this critical reagent, empowering researchers to source and utilize it with confidence.

Commercial Availability and Supplier Overview

Sourcing high-quality this compound is the first critical step in any research or development workflow. A number of chemical suppliers list this compound; however, purity, documentation, and batch-to-batch consistency can vary. Below is a comparative table of representative commercial suppliers. Researchers are advised to request lot-specific Certificates of Analysis (CoA) before purchase.

| Supplier | Product Name | CAS Number | Molecular Formula | Reported Purity | Notes |

| Chem-Impex | This compound | 161659-80-9 | C₁₂H₁₅NO₂ | ≥ 98% | Often cited as a versatile building block for pharmaceuticals.[4] |

| CymitQuimica | This compound | 161659-80-9 | C₁₂H₁₅NO₂ | Not specified | Distributed under the "Indagoo" brand for laboratory use.[6] |

| Amerigo Scientific | 1-Benzyl-pyrrolidine-3-carboxylic acid | Not specified | Not specified | Not specified | Specialist distributor serving the life sciences.[7] |

| ChemBK | (3S)-1-Benzylpyrrolidine-3-carboxylic acid | 161659-80-9 | C₁₂H₁₅NO₂ | Not specified | Notes applications as a chiral catalyst and pharmaceutical intermediate. |

| Cenmed Enterprises | 1-Benzyl-pyrrolidine-3-carboxylic acid | Not specified | Not specified | Not specified | Available in various quantities (e.g., 1g, 25g).[8] |

Key Compound Properties:

-

Molecular Weight: 205.26 g/mol [4]

-

Appearance: Typically a yellow to light brown solid[4]

-

Storage Conditions: Recommended storage at 0-8°C[4]

Scientific Integrity: A Self-Validating Protocol for Quality Control

While suppliers provide a Certificate of Analysis, independent verification is a cornerstone of scientific rigor. The trustworthiness of any experiment utilizing this chiral building block begins with confirming its identity, purity, and, most importantly, its enantiomeric excess (ee).

Workflow for Incoming Reagent Verification

The following workflow outlines a robust, self-validating system for qualifying a newly acquired batch of this compound.

Caption: Quality control workflow for incoming this compound.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the gold standard for determining the enantiomeric purity of chiral compounds like carboxylic acids.[9]

Objective: To separate and quantify the (S) and (R) enantiomers of 1-Benzyl-pyrrolidine-3-carboxylic acid to confirm an enantiomeric excess (ee) of ≥98%.

Methodology:

-

Column Selection (The "Why"): Polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for a wide range of pharmaceutical compounds.[9] They provide a complex chiral environment with grooves and cavities where enantiomers can form transient diastereomeric complexes through interactions like hydrogen bonding and π-π stacking, leading to differential retention times.

-

Mobile Phase Preparation:

-

Prepare a mobile phase of n-hexane and isopropanol (IPA), a common choice for normal-phase chiral separations. A typical starting ratio is 90:10 (v/v).

-

For acidic compounds, add 0.1% (v/v) of trifluoroacetic acid (TFA) to the mobile phase. Causality: TFA acts as an ion-pairing agent and protonates the carboxylic acid, preventing peak tailing and ensuring sharp, reproducible peaks by maintaining a consistent ionization state.[9]

-

-

Sample Preparation:

-

Accurately weigh and dissolve the compound in the mobile phase to a concentration of approximately 1 mg/mL.

-

Filter the sample through a 0.45 µm syringe filter to remove any particulates that could damage the HPLC column.

-

-

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C (to ensure reproducible retention times).

-

Detection Wavelength: ~254 nm (due to the benzyl group's aromaticity).

-

Injection Volume: 10 µL.

-

-

Analysis and Interpretation:

-

Inject the sample and record the chromatogram. The two enantiomers, if both are present, will appear as two distinct peaks.

-

To identify the peaks, an authentic racemic standard is ideally run first.

-

Calculate the enantiomeric excess (ee) using the peak areas (A) of the (S) and (R) enantiomers: ee (%) = [(A_S - A_R) / (A_S + A_R)] * 100

-

A successful result for an enantiomerically pure sample will show one major peak (the S-enantiomer) and, at most, a very small peak for the R-enantiomer, corresponding to an ee of ≥98%.

-

Synthetic Context and Potential Impurities

Understanding the synthetic origin of this compound provides insight into potential impurities. Modern synthetic strategies often rely on asymmetric organocatalysis or cycloaddition reactions to establish the chiral center with high stereoselectivity.[10][11] For example, an asymmetric Michael addition can be used to construct the pyrrolidine ring.[10]

Caption: Simplified synthetic pathway highlighting potential sources of impurities.

This context explains why quality control is not merely procedural. The primary impurity of concern is the undesired (R)-enantiomer. Other potential impurities could include residual starting materials, reagents, or catalyst from the synthesis. The analytical methods described above are designed to detect these contaminants.

Applications in Drug Development

This compound is more than a simple reagent; it is an enabling tool for creating complex therapeutic agents. Its structure is incorporated into molecules designed to interact with specific biological targets.

-

CNS Disorders: The compound is a recognized building block in the synthesis of pharmaceuticals targeting neurological conditions.[4][5] The defined stereochemistry is vital for precise interaction with chiral biological receptors in the brain.

-

Peroxisome Proliferator-Activated Receptor (PPAR) Agonists: Derivatives of 4-benzylpyrrolidine-3-carboxylic acid have been developed as potent agonists for PPARα and PPARγ, which are involved in regulating glucose metabolism and dyslipidemia associated with type 2 diabetes.[2]

-

Chiral Synthesis: Beyond direct incorporation, its chiral nature makes it valuable in asymmetric synthesis, where it can be used to control the stereochemical outcome of subsequent reactions.[4]

Safety, Handling, and Storage

Proper handling is essential for laboratory safety and maintaining the integrity of the compound. Based on available Safety Data Sheets (SDS) for this and structurally related compounds, the following precautions should be observed:

-

Hazards: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[12][13]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a laboratory coat.[13][14]

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Keep away from strong oxidizing agents.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry place. The recommended storage temperature is refrigerated (0-8°C) to ensure long-term stability.[4]

Conclusion

This compound is a high-value chiral building block whose effective use in research and drug development is critically dependent on sourcing material of verifiable quality. By partnering with reliable commercial suppliers and implementing a robust, in-house analytical validation workflow centered on chiral HPLC, researchers can ensure the integrity of their starting materials. This diligence is the foundation upon which scientifically sound, reproducible, and ultimately successful drug discovery programs are built.

References

- 1. iris.unipa.it [iris.unipa.it]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chiral analysis - Wikipedia [en.wikipedia.org]

- 4. chemimpex.com [chemimpex.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 1-Benzyl-pyrrolidine-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 8. cenmed.com [cenmed.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. Synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition reactions of carboxylate-substituted enones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Pyrrolidine-3-Carboxylic Acid Derivatives (Beta-Proline Derivatives) (No. 0106) | OIST Groups [groups.oist.jp]

- 12. This compound - Safety Data Sheet [chemicalbook.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. fishersci.com [fishersci.com]

A Senior Application Scientist's Guide to the Asymmetric Synthesis of Chiral Pyrrolidines

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active natural products.[1][2] Its rigid, five-membered structure allows for the precise spatial arrangement of substituents, making it an ideal building block for designing molecules that interact specifically with biological targets. The stereochemistry of these substituents is often critical for efficacy and safety, placing enormous demand on synthetic methods that can deliver chiral pyrrolidines with high enantiomeric and diastereomeric purity. This technical guide provides an in-depth review of the core strategies for synthesizing chiral pyrrolidines, grounded in mechanistic principles and field-proven insights. We will explore asymmetric catalysis, chiral pool-based approaches, and diastereoselective methods, offering a comparative analysis to inform strategic synthetic planning in drug discovery and development.

The Strategic Importance of Chiral Pyrrolidines

The prevalence of the pyrrolidine motif in pharmaceuticals underscores its importance. Nearly 20% of FDA-approved drugs containing a saturated cyclic amine feature a pyrrolidine ring.[1] This structural unit is found in a wide array of therapeutic agents, from ACE inhibitors like Captopril to antiviral drugs and complex alkaloids.[3] The conformational rigidity of the pyrrolidine ring, coupled with the potential for multiple stereocenters, allows medicinal chemists to craft highly specific and potent ligands for complex biological targets.[1]

The primary challenge in pyrrolidine synthesis is the precise control of stereochemistry. The biological activity of a chiral molecule is intimately tied to its three-dimensional structure. An incorrect stereoisomer can be inactive or, in worst-case scenarios, exhibit toxicity. Therefore, the development of robust, scalable, and stereoselective synthetic routes is not merely an academic exercise but a critical necessity for the pharmaceutical industry.

Core Methodologies for Asymmetric Synthesis

The modern synthetic chemist has a powerful toolkit for constructing chiral pyrrolidines. These methods can be broadly categorized into three main strategies: asymmetric catalysis, synthesis from the chiral pool, and substrate-controlled diastereoselective reactions. Each approach has distinct advantages and is suited to different synthetic challenges.

Figure 1. Overview of major synthetic strategies for chiral pyrrolidines.

Asymmetric Catalysis: Building Chirality with Catalysts

Asymmetric catalysis is arguably the most elegant and atom-economical approach, creating chirality from achiral or racemic starting materials using a small amount of a chiral catalyst. Both transition-metal catalysis and organocatalysis have proven exceptionally powerful.

2.1.1. Transition-Metal Catalyzed [3+2] Cycloadditions

The [3+2] cycloaddition between an azomethine ylide and an alkene is one of the most powerful methods for the stereocontrolled synthesis of substituted pyrrolidines.[4][5] Azomethine ylides, often generated in situ from imino esters, are 1,3-dipoles that react with electron-deficient alkenes (dipolarophiles) to form the five-membered ring in a single, concerted step.[6][7]

The key to enantioselectivity is the use of a chiral Lewis acid catalyst, typically a complex of copper(I) or silver(I) with a chiral ligand.[8][9] The catalyst coordinates to the azomethine ylide precursor, creating a chiral environment that directs the approach of the alkene. This forces the cycloaddition to proceed through a transition state that favors the formation of one enantiomer over the other.

Causality Behind the Choice: The choice of metal and ligand is critical. Copper and silver are effective Lewis acids for this transformation. The ligand's structure dictates the stereochemical outcome. For example, ligands with C2 symmetry, such as those derived from 2,5-disubstituted pyrrolidines, create a well-defined chiral pocket around the metal center, leading to high levels of enantiocontrol.[2][10] The reaction's success hinges on the electronic nature of the dipolarophile; strong electron-withdrawing groups are generally required for high reactivity and selectivity.[9]

Figure 2. General workflow for a metal-catalyzed [3+2] cycloaddition.

2.1.2. Organocatalysis: The Power of Small Molecules

The rise of organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has revolutionized asymmetric synthesis.[2] Chiral pyrrolidine derivatives, particularly those derived from the natural amino acid L-proline, are among the most successful organocatalysts.[11][12]

These catalysts typically operate via two primary activation modes: enamine or iminium ion formation.[11][13]

-

Enamine Catalysis: A chiral secondary amine catalyst (like proline) reacts with a ketone or aldehyde to form a chiral enamine. This enamine is more nucleophilic than the starting carbonyl compound and reacts stereoselectively with an electrophile (e.g., a nitroalkene).

-

Iminium Catalysis: The catalyst reacts with an α,β-unsaturated aldehyde or ketone to form a chiral iminium ion. This lowers the LUMO of the substrate, activating it for nucleophilic attack. The bulky side groups on the catalyst shield one face of the iminium ion, directing the nucleophile to the opposite face with high stereoselectivity.

Expert Insight: The genius of proline-based catalysis lies in its bifunctionality. The secondary amine forms the enamine/iminium ion, while the carboxylic acid group can act as a general acid or base, or coordinate the other reactant through hydrogen bonding, further organizing the transition state to enhance stereoselectivity.[11] This dual activation is a key reason for the high efficiency of many proline-catalyzed reactions.[14]

Chiral Pool Synthesis: Nature's Starting Blocks

The "chiral pool" refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources. For pyrrolidine synthesis, the amino acids L-proline and 4-hydroxy-L-proline are unparalleled starting materials.[3][15]

This strategy leverages the pre-existing stereocenters of the starting material, which are then carried through a synthetic sequence. The core challenge is to perform subsequent reactions in a way that either preserves the initial stereochemistry or uses it to direct the formation of new stereocenters.

Example Workflow: Synthesis from L-Proline A common route involves the reduction of the carboxylic acid of N-protected proline to an alcohol (prolinol).[3] This prolinol is a versatile intermediate. Its hydroxyl group can be converted into a leaving group for nucleophilic substitution or used to direct further functionalization of the ring. Ring-closing metathesis (RCM) is another powerful tool used to build fused ring systems onto the proline scaffold.[16]

Trustworthiness of the Protocol: This approach is highly reliable because the primary source of chirality is fixed from the start. The risk of obtaining the wrong enantiomer is negligible, provided no reactions epimerize the existing stereocenters. This makes it a go-to strategy for producing large quantities of specific pyrrolidine targets, particularly in industrial settings.[17]

Substrate-Controlled Diastereoselective Synthesis

In this approach, a chiral auxiliary is temporarily attached to an achiral substrate. The auxiliary then directs the stereochemical course of a subsequent reaction, after which it is cleaved to reveal the enantioenriched product.

A prominent example is the use of N-tert-butanesulfinamide as a chiral auxiliary.[18] Condensation with an aldehyde or ketone forms a chiral N-sulfinylimine. This intermediate can then undergo nucleophilic addition or cycloaddition reactions where the bulky and stereoelectronically defined sulfinyl group blocks one face of the imine, forcing the reactant to approach from the less hindered side.[8] This results in a highly diastereoselective transformation. The sulfinyl group can be easily removed under acidic conditions.

Causality Behind the Choice: The Ellman sulfinamide auxiliary is effective because it is robust, directs reactions with high diastereoselectivity, and is easily cleaved. Its widespread use is a testament to its reliability. The choice of reaction conditions, such as the Lewis acid used to activate the imine, can further enhance the observed selectivity.[19][20]

Comparative Analysis of Synthetic Strategies

Choosing the right synthetic strategy is a critical decision based on factors like desired substitution pattern, scalability, cost, and the need for stereochemical diversity.

| Strategy | Key Advantages | Key Disadvantages | Best Suited For |

| Asymmetric Catalysis | High atom economy; access to both enantiomers; catalytic nature is ideal for scale-up. | Catalyst development can be complex; substrate scope may be limited; potential for metal contamination. | Novel scaffold discovery; processes where enantiomeric flexibility is needed. |

| Chiral Pool Synthesis | Robust and reliable; inexpensive starting materials; absolute stereochemistry is pre-defined. | Limited to the stereochemistry of the starting material; may require longer synthetic routes. | Industrial-scale synthesis of specific, known targets (e.g., drug precursors).[3] |

| Diastereoselective Methods | High stereocontrol; predictable outcomes; well-established protocols. | Stoichiometric use of chiral auxiliary; requires extra steps for attachment and removal of the auxiliary. | Complex targets where predictable control over a new stereocenter is paramount.[21] |

Featured Experimental Protocol: Organocatalytic Michael Addition

This protocol describes a representative organocatalytic synthesis of a chiral pyrrolidine precursor via the Michael addition of an aldehyde to a nitroalkene, catalyzed by a diarylprolinol silyl ether, a well-established organocatalyst.[11][22]

Objective: To synthesize a γ-nitro aldehyde with high diastereo- and enantioselectivity. This product is a versatile intermediate that can be readily cyclized to form a substituted pyrrolidine.

Materials:

-

Propanal (aldehyde)

-

β-Nitrostyrene (nitroalkene)

-

(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (Hayashi-Jørgensen catalyst)

-

Benzoic acid (co-catalyst)

-

Toluene (solvent)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried vial under an inert atmosphere (N₂ or Ar), add β-nitrostyrene (1.0 mmol, 1.0 equiv).

-

Catalyst Addition: Add the (S)-diarylprolinol silyl ether catalyst (0.1 mmol, 10 mol%) and benzoic acid (0.1 mmol, 10 mol%).

-

Solvent and Reactant Addition: Dissolve the solids in toluene (2.0 mL). Cool the solution to 0 °C in an ice bath. Add propanal (3.0 mmol, 3.0 equiv) dropwise over 5 minutes.

-

Reaction Monitoring: Allow the reaction to stir at 0 °C. Monitor the consumption of the β-nitrostyrene by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, concentrate the mixture under reduced pressure to remove excess propanal and toluene.

-

Purification: Purify the crude residue directly by flash column chromatography on silica gel. Elute with a gradient of hexanes and ethyl acetate to isolate the desired γ-nitro aldehyde product.

-

Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the diastereomeric ratio (dr) from the ¹H NMR spectrum of the crude product. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Self-Validating System: This protocol is self-validating through rigorous characterization. The expected outcome is high yield (>90%), high diastereoselectivity (syn/anti >10:1), and high enantioselectivity (>95% ee).[22] The stereochemical outcome is dictated by the catalyst's absolute configuration, providing a reliable method for accessing the desired enantiomer. The subsequent reductive cyclization of the purified nitro aldehyde (e.g., using H₂ and a palladium catalyst) yields the final chiral pyrrolidine.

Future Outlook

The synthesis of chiral pyrrolidines continues to be a vibrant area of research. Emerging trends include the development of photoredox-catalyzed methods for novel C-H functionalizations and the use of biocatalysis to achieve unparalleled selectivity under environmentally benign conditions.[2] The design of new chiral ligands and organocatalysts remains a central theme, pushing the boundaries of efficiency and substrate scope.[23] As our understanding of catalysis deepens, the ability to synthesize ever-more complex and diverse chiral pyrrolidines will undoubtedly accelerate the discovery of next-generation therapeutics.

References

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. benthamdirect.com [benthamdirect.com]

- 13. Synthesis and application of chiral cis-2,5-disubstituted pyrrolidine organocatalysts - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 14. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Construction of chiral 1,2-cycloalkanopyrrolidines from L-proline using ring closing metathesis (RCM) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Asymmetric Multicomponent Reactions: Diastereoselective Synthesis of Substituted Pyrrolidines and Prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

The Diverse Biological Landscape of N-Benzyl-Pyrrolidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The N-Benzyl-Pyrrolidine Scaffold - A Privileged Motif in Medicinal Chemistry

The N-benzyl-pyrrolidine scaffold is a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in a wide array of biologically active compounds.[1][2] This heterocyclic motif, characterized by a five-membered saturated nitrogen-containing ring attached to a benzyl group, provides a unique three-dimensional architecture that allows for precise spatial orientation of functional groups, facilitating interactions with diverse biological targets.[1] The inherent chirality of the pyrrolidine ring and the conformational flexibility imparted by the benzyl substituent contribute to the diverse pharmacological profiles observed in its derivatives.[1] This guide delves into the significant biological activities of N-benzyl-pyrrolidine derivatives, offering a comprehensive overview of their anticancer, antimicrobial, and neuroprotective potential, supported by detailed experimental insights and methodologies to empower researchers in the pursuit of novel therapeutics.

Anticancer Activity: Targeting the Hallmarks of Malignancy

N-benzyl-pyrrolidine derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[3] Their mechanisms of action are often multifaceted, targeting key cellular processes involved in cancer progression.

Mechanism of Action: A Multi-pronged Attack

The anticancer activity of N-benzyl-pyrrolidine derivatives is attributed to their ability to interfere with various signaling pathways and cellular components crucial for cancer cell survival and proliferation. Some derivatives have been shown to induce apoptosis, the programmed cell death that is often dysregulated in cancer. This can be achieved through the modulation of pro- and anti-apoptotic proteins. Furthermore, certain N-benzyl-pyrrolidine compounds exhibit inhibitory activity against enzymes that are critical for cancer cell growth and division.

Exemplary Anticancer N-Benzyl-Pyrrolidine Derivatives

Several N-benzyl-pyrrolidine derivatives have demonstrated significant anticancer potential in preclinical studies. For instance, certain compounds have shown potent activity against human breast adenocarcinoma (MCF-7), human colon carcinoma (HCT-116), and human cervix epithelioid carcinoma (HeLa) cell lines.[4] The table below summarizes the in vitro cytotoxic activity of representative compounds.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound A | MCF-7 | 17 | [4] |

| Compound B | HeLa | 19 | [4] |

| Compound C | HCT-116 | 28 | [4] |

| Compound 9b | A549, MCF7, HCT116, PC3 | < 5 | [3] |

| Compound 9d | A549, MCF7, HCT116, PC3 | < 5 | [3] |

| Compound 11 | HL-60, Z138, DND-41 | 16.80, 18.50, 19.20 | [5] |

Table 1: In vitro anticancer activity of selected N-benzyl-pyrrolidine derivatives.

Experimental Protocol: In Vitro Cytotoxicity Assessment using MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the N-benzyl-pyrrolidine derivatives in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the discovery of novel antimicrobial agents.[6] N-benzyl-pyrrolidine derivatives have demonstrated promising activity against a range of bacteria and fungi.[7][8]

Mechanism of Action: Disruption of Essential Bacterial Processes

The antimicrobial effects of N-benzyl-pyrrolidine derivatives often stem from their ability to inhibit essential bacterial enzymes. For instance, some derivatives have been identified as inhibitors of DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria. By targeting this enzyme, these compounds can effectively halt bacterial growth.

Spectrum of Antimicrobial Activity

N-benzyl-pyrrolidine derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria, as well as various fungal species. The table below highlights the minimum inhibitory concentrations (MICs) of representative compounds against selected pathogens.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 9m | Staphylococcus aureus | 0.5 | [8] |

| Compound 9m | Escherichia coli | 1 | [8] |

| N-benzyl-2,2,2-trifluoroacetamide | Aspergillus flavus | 15.62 | [7] |

| N-benzyl-2,2,2-trifluoroacetamide | Candida albicans | 62.5 | [7] |

Table 2: Minimum Inhibitory Concentration (MIC) of selected N-benzyl-pyrrolidine derivatives.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent.

Step-by-Step Methodology:

-

Preparation of Inoculum: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare two-fold serial dilutions of the N-benzyl-pyrrolidine derivative in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism without compound) and a negative control (medium without microorganism).

-

Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. N-benzyl-pyrrolidine derivatives have shown promise as neuroprotective agents by targeting key pathological mechanisms underlying these disorders.[9]

Mechanism of Action: Modulating Neurotransmitter Systems and Reducing Oxidative Stress

A primary mechanism by which N-benzyl-pyrrolidine derivatives exert their neuroprotective effects is through the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[9] Inhibition of these enzymes increases the levels of the neurotransmitter acetylcholine in the brain, which is crucial for cognitive function and is depleted in Alzheimer's disease.

Furthermore, some derivatives exhibit antioxidant properties, which are vital in combating the oxidative stress implicated in the pathogenesis of many neurodegenerative diseases. They can also modulate other targets, such as β-secretase 1 (BACE-1), an enzyme involved in the production of amyloid-β peptides that form plaques in the brains of Alzheimer's patients.[1][9]

In Vivo Efficacy in Animal Models

The neuroprotective potential of N-benzyl-pyrrolidine derivatives has been demonstrated in various animal models of neurodegeneration. For instance, in scopolamine-induced amnesia models in mice, which mimic the cognitive deficits of Alzheimer's disease, certain derivatives have been shown to significantly improve memory and learning. These compounds have also been shown to reduce oxidative stress and AChE activity in the brain.

Experimental Protocol: Scopolamine-Induced Amnesia Model in Mice (Morris Water Maze)

The Morris water maze is a widely used behavioral test to assess spatial learning and memory in rodents.

Step-by-Step Methodology:

-

Apparatus: A circular pool filled with opaque water containing a hidden platform.

-

Acquisition Phase: For several consecutive days, mice are trained to find the hidden platform from different starting positions. The time taken to find the platform (escape latency) and the path length are recorded.

-

Scopolamine Induction: On the test day, mice are administered scopolamine (a muscarinic antagonist that induces amnesia) typically 30 minutes before the test.

-

Treatment: The N-benzyl-pyrrolidine derivative or a vehicle control is administered before the scopolamine injection.

-

Probe Trial: The platform is removed from the pool, and the mouse is allowed to swim freely for a set period (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded as a measure of memory retention.

-

Data Analysis: Compare the escape latency, path length, and time spent in the target quadrant between the different treatment groups.

Synthesis of N-Benzyl-Pyrrolidine Derivatives: Building the Core Scaffold

The synthesis of N-benzyl-pyrrolidine derivatives can be achieved through various synthetic routes. A common approach involves the construction of the pyrrolidine ring followed by the introduction of the N-benzyl group, or vice versa.[10][11][12][13]

General Synthetic Strategy: Reductive Amination

A widely employed method for the N-benzylation of a pre-existing pyrrolidine ring is reductive amination.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve the pyrrolidine derivative in a suitable solvent such as methanol or dichloromethane.

-

Aldehyde Addition: Add benzaldehyde or a substituted benzaldehyde to the solution.

-

Reducing Agent: Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), portion-wise to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent.

-

Purification: Purify the crude product by column chromatography to obtain the desired N-benzyl-pyrrolidine derivative.

References

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis and Anticancer Activity of a New Series of N-aryl-N′-[4-(pyridin-2-ylmethoxy)benzyl]urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Pyrrolidine derivatives as antibacterial agents, current status and future prospects: a patent review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and In Vitro Antimicrobial SAR of Benzyl and Phenyl Guanidine and Aminoguanidine Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. cordis.europa.eu [cordis.europa.eu]

- 11. CN102060743A - Method for preparing N-benzyl-3-pyrrolidone - Google Patents [patents.google.com]

- 12. biomedres.us [biomedres.us]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Role of the N-Benzyl Group in Stereocontrol

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quest for enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical synthesis.[1] Chiral auxiliaries, which temporarily attach to a prochiral substrate to guide subsequent chemical transformations, are pivotal in achieving high stereoselectivity.[1] Among the diverse array of stereocontrolling elements, the N-benzyl group occupies a significant and versatile role. This technical guide provides an in-depth analysis of the multifaceted functions of the N-benzyl group in stereocontrol. We will explore its dual capacity as both a protecting group and a chiral auxiliary, dissect the underlying steric and electronic effects that govern its influence, and examine its application in a range of stereoselective reactions, including aldol reactions, Michael additions, and Diels-Alder reactions. Through a synthesis of mechanistic principles, experimental data, and practical protocols, this guide aims to equip researchers with the knowledge to strategically employ the N-benzyl group for the precise construction of chiral molecules.

Introduction: The Dual Nature of the N-Benzyl Group

The benzyl group (Bn), and its derivatives, are widely utilized as protecting groups for amines, hydroxyls, and other functional groups due to their general stability and the mild conditions required for their introduction and removal.[2] However, its utility extends far beyond simple protection. When incorporated into a chiral framework, the N-benzyl group can exert profound control over the stereochemical outcome of a reaction, acting as a potent chiral auxiliary.[3][4] This dual functionality makes it an economical and efficient tool in asymmetric synthesis.

The core principle behind the N-benzyl group's stereodirecting ability lies in its capacity to create a sterically and electronically biased environment around a reactive center. This bias dictates the trajectory of incoming reagents, favoring the formation of one stereoisomer over another. The following sections will delve into the specific mechanisms that underpin this control.

Mechanisms of Stereocontrol

The stereochemical influence of the N-benzyl group is a composite of several interacting factors, primarily steric hindrance, electronic effects, and the potential for chelation.

Steric Hindrance: The Gatekeeper Effect

The most intuitive mechanism of stereocontrol exerted by the N-benzyl group is steric hindrance. The bulky phenyl ring can effectively block one face of a prochiral molecule, compelling a nucleophile or electrophile to approach from the less hindered face. This "gatekeeper" effect is particularly pronounced in rigid transition states, where the conformational freedom of the molecule is restricted.

The magnitude of the steric effect can be modulated by substitution on the benzyl group itself. For instance, introducing substituents at the ortho or para positions can fine-tune the steric bulk and, consequently, the degree of stereoselectivity.[5]

Diagram: Steric Hindrance by the N-Benzyl Group

Caption: Steric bulk of the N-benzyl group directs nucleophilic attack.

Electronic Effects and Non-Covalent Interactions

Beyond simple steric bulk, the electronic nature of the benzyl group's aromatic ring plays a crucial role in stereocontrol. The π-system of the phenyl ring can engage in various non-covalent interactions within the transition state, including:

-

π-π Stacking: Interactions between the benzyl group's phenyl ring and another aromatic ring in the substrate or reagent can stabilize a specific transition state geometry, leading to enhanced stereoselectivity.[6]

-

C-H/π Interactions: The interaction between a C-H bond and the face of the phenyl ring can also be a significant stabilizing force in certain transition states.[7]

-

Chelation Control: In the presence of a Lewis acid, the nitrogen atom of the N-benzyl group, along with another heteroatom in the substrate (e.g., a carbonyl oxygen), can form a rigid, chelated transition state.[8][9][10] This pre-organization of the reactive species severely restricts the possible avenues of approach for a reagent, often leading to very high levels of stereoselectivity.[4][8] Small protecting groups like benzyl favor this chelation control.[8]

These non-covalent interactions, though individually weak, can collectively exert a powerful influence on the energy landscape of the reaction, favoring the pathway that leads to the desired stereoisomer.[7][11][12][13]

Diagram: Chelation Control Involving an N-Benzyl Group

Caption: Lewis acid-mediated chelation creates a rigid transition state.

Applications in Asymmetric Synthesis

The principles of steric and electronic control by the N-benzyl group are manifested in a variety of important asymmetric transformations.

Asymmetric Aldol Reactions

In asymmetric aldol reactions, chiral auxiliaries bearing N-benzyl groups are frequently employed to control the formation of new stereocenters. For instance, Evans auxiliaries, a class of oxazolidinones, often incorporate a benzyl group at the 4-position.[1] Upon enolization, the benzyl group effectively shields one face of the enolate, directing the approach of the aldehyde from the opposite face and leading to the formation of a single diastereomer of the aldol adduct with high selectivity.[1]

| Reaction | Auxiliary | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| Asymmetric Alkylation | (S)-4-benzyl-2-oxazolidinone | Benzyl bromide | >99:1 | 90-95 | [1] |

Asymmetric Michael Additions

The N-benzyl group can also direct the stereochemical course of Michael additions. In the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, an N-benzyl-containing chiral auxiliary can control the formation of the new stereocenter at the β-position. The stereochemical outcome is often dictated by the preferred conformation of the enolate intermediate, which is influenced by the steric and electronic properties of the N-benzyl group.[14] A study on the Michael addition between chiral equivalents of a nucleophilic glycine and enoyl-oxazolidinones demonstrated that the use of a chiral complex with a benzyl group resulted in virtually quantitative yield and diastereoselectivity.[14]

Asymmetric Diels-Alder Reactions

In the context of Diels-Alder reactions, an N-benzyl group on the dienophile can influence the facial selectivity of the cycloaddition.[15][16][17] The benzyl group can sterically hinder one face of the dienophile, forcing the diene to approach from the less encumbered side.[18] This leads to the preferential formation of one enantiomer of the resulting cyclohexene product. The stereospecificity of the Diels-Alder reaction ensures that the relative stereochemistry of the substituents on the dienophile is retained in the product.[15][16]

Experimental Protocols

To illustrate the practical application of these principles, a representative experimental protocol for an asymmetric alkylation using an N-acyl Evans auxiliary is provided below.

Protocol 1: Asymmetric Alkylation of an N-Acyl Evans Auxiliary

Objective: To achieve a highly diastereoselective alkylation of a prochiral enolate controlled by an N-benzyl-containing chiral auxiliary.

Materials:

-

(S)-4-benzyl-2-oxazolidinone

-

Propionyl chloride

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Benzyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Acylation of the Auxiliary:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add (S)-4-benzyl-2-oxazolidinone (1.0 eq.).

-

Dissolve in anhydrous THF and cool the solution to -78 °C.

-

Slowly add n-BuLi (1.05 eq.) and stir for 15 minutes.

-

Add propionyl chloride (1.1 eq.) dropwise and allow the reaction to warm to 0 °C over 1 hour.

-

Quench the reaction with saturated aqueous NH₄Cl and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over MgSO₄, and concentrate in vacuo to obtain the N-propionyl oxazolidinone.

-

-

Enolate Formation and Alkylation:

-

Dissolve the N-propionyl oxazolidinone (1.0 eq.) in anhydrous THF in a flame-dried flask under nitrogen.

-

Cool the solution to -78 °C.

-

Slowly add a solution of lithium diisopropylamide (LDA) (1.05 eq.) in THF and stir for 30 minutes to form the lithium enolate.

-

Add benzyl bromide (1.2 eq.) and stir at -78 °C for 2 hours, then allow to warm to 0 °C over 4 hours.

-

-

Workup and Purification:

-

Quench the reaction with saturated aqueous NH₄Cl.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

-

Purify the crude product by flash column chromatography on silica gel to yield the alkylated product.

-

-

Analysis:

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.

-